N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide
Overview
Description
N’1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide is a complex organic compound that features a unique combination of functional groups, including a chloroacetyl group, a trifluoromethyl-substituted phenyl ring, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide typically involves multiple steps, starting with the preparation of the key intermediates One common approach is to first synthesize the 3,5-di(trifluoromethyl)phenyl-substituted tetraazole through a cyclization reaction involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the chloroacetyl group to an alcohol.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N’1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: It is used in the development of new materials with desirable properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl-substituted phenyl ring and tetraazole moiety may also contribute to the compound’s overall biological activity by interacting with various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: This compound shares the trifluoromethyl-substituted phenyl ring but differs in its overall structure and reactivity.
Trifluoroacetyl chloride: While it contains the trifluoromethyl group, its chemical properties and applications are distinct from those of the target compound.
Properties
IUPAC Name |
2-[5-[3,5-bis(trifluoromethyl)phenyl]tetrazol-2-yl]-N'-(2-chloroacetyl)propanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF6N6O2/c1-6(12(29)24-22-10(28)5-15)27-25-11(23-26-27)7-2-8(13(16,17)18)4-9(3-7)14(19,20)21/h2-4,6H,5H2,1H3,(H,22,28)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYIHPVMZIUMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)CCl)N1N=C(N=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF6N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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